molecular formula C15H14Cl2N2OS B5842346 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B5842346
M. Wt: 341.3 g/mol
InChI Key: GANRGOSCPQQDMW-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of two aromatic rings substituted with chlorine, methoxy, and methyl groups, connected by a thiourea linkage.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-9-6-7-13(20-2)12(8-9)19-15(21)18-11-5-3-4-10(16)14(11)17/h3-8H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANRGOSCPQQDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea typically involves the reaction of 2,3-dichloroaniline with 2-methoxy-5-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

    1-(2,3-Dichlorophenyl)-3-phenylthiourea: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.

    1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)thiourea: Similar structure but without the methyl group, leading to potential differences in properties.

    1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)thiourea: Lacks the methoxy group, which can influence its interactions with molecular targets.

Uniqueness: 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

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